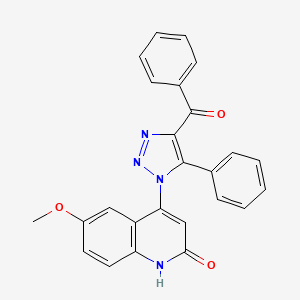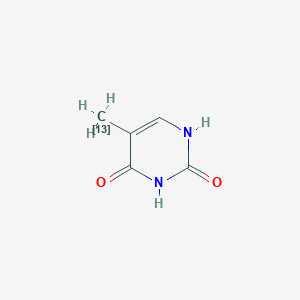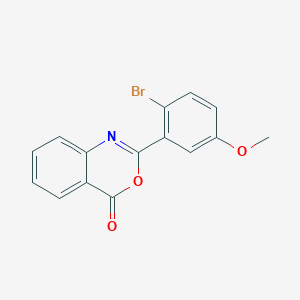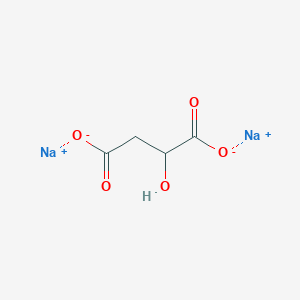
Sodium DL-malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium DL-malate is an organic compound that serves various roles in different industries. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, buffering agent, and nutritional supplement. It is known for its ability to enhance food flavor, improve texture, and regulate acidity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium DL-malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction involves dissolving malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium DL-malate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxaloacetate
Reduction: Malate
Substitution: Corresponding metal malates.
Aplicaciones Científicas De Investigación
Sodium DL-malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions.
Biology: It plays a role in metabolic studies, particularly in the Krebs cycle.
Industry: It is used in food and beverage industries as a flavor enhancer and acidity regulator
Mecanismo De Acción
Sodium DL-malate exerts its effects primarily through its role in metabolic pathways. It is involved in the Krebs cycle, where it helps in the production of energy by facilitating the conversion of malate to oxaloacetate. This process is crucial for cellular respiration and energy production . Additionally, it has been shown to influence ion transport and pH regulation within cells, which can have various physiological effects .
Comparación Con Compuestos Similares
- Sodium L-malate
- Sodium D-malate
- Sodium hydrogen malate
Comparison: Sodium DL-malate is unique in that it contains both the D- and L- isomers of malic acid, making it a racemic mixture. This gives it distinct properties compared to its individual isomers. For example, sodium L-malate is often used in food and beverage applications due to its natural occurrence in fruits, while sodium D-malate is less common. Sodium hydrogen malate, on the other hand, is used primarily as a buffering agent .
Propiedades
Fórmula molecular |
C4H4Na2O5 |
|---|---|
Peso molecular |
178.05 g/mol |
Nombre IUPAC |
disodium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Clave InChI |
WPUMTJGUQUYPIV-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


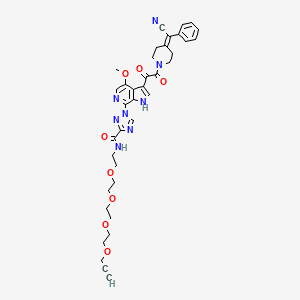
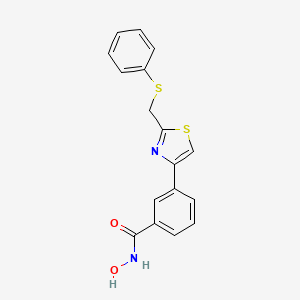
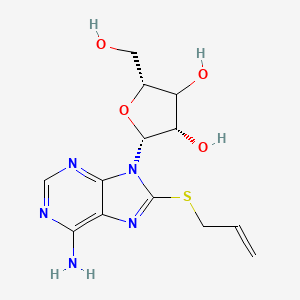
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
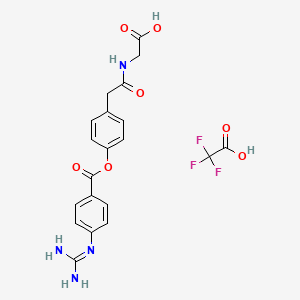
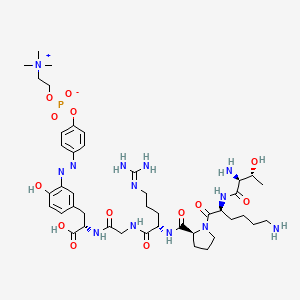
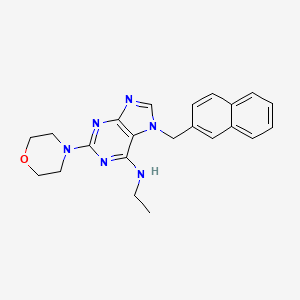
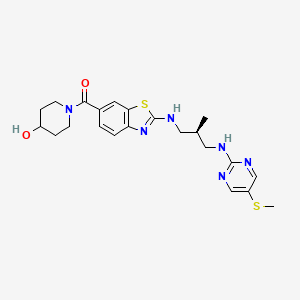
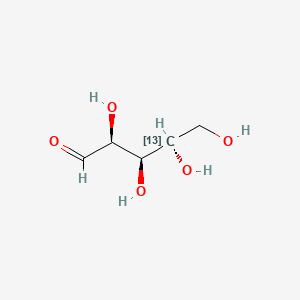
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
